molecular formula C8H8ClNO3 B2533339 Methyl 5-chloro-6-(hydroxymethyl)nicotinate CAS No. 1134777-22-2

Methyl 5-chloro-6-(hydroxymethyl)nicotinate

Cat. No. B2533339
CAS RN: 1134777-22-2
M. Wt: 201.61
InChI Key: CZCOMAQHRVALHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, Methyl 6-(hydroxymethyl)nicotinate, involves a two-stage process . In the first stage, dimethyl 2,5-pyridine dicarboxylate reacts with calcium chloride in tetrahydrofuran and ethanol for 0.5 hours . In the second stage, sodium tetrahydroborate is added in tetrahydrofuran at 0°C . The mixture is stirred for 18 hours . It’s possible that a similar process could be used to synthesize Methyl 5-chloro-6-(hydroxymethyl)nicotinate, but specific details are not available in the search results.


Physical And Chemical Properties Analysis

Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a solid at room temperature . Its molecular weight is 201.61. Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-chloro-6-(hydroxymethyl)nicotinate is a compound of interest due to its potential applications in various fields of chemical research. Its synthesis and chemical properties have been explored in the context of developing novel anti-infective agents and other pharmacologically active compounds. A study by Mulder et al. (2013) highlighted a safe and economical synthesis process for a structurally related compound, emphasizing the importance of trifluoromethylation in the synthesis of novel compounds with potential anti-infective properties (Mulder et al., 2013).

Herbicidal Activity

Research has also been conducted on derivatives of nicotinic acid, such as those involving chloronicotinamides, to explore their herbicidal activities. Yu et al. (2021) synthesized a series of compounds derived from nicotinic acid, finding some with excellent herbicidal activity against specific weeds, suggesting potential agricultural applications for similar compounds (Yu et al., 2021).

Pharmacological Potential

The pharmacological potential of compounds related to methyl 5-chloro-6-(hydroxymethyl)nicotinate is evident in the synthesis and evaluation of various analogs for their biological activities. For instance, Erharuyi et al. (2015) investigated the antinociceptive activity of methyl nicotinate, demonstrating its efficacy in reducing pain in animal models, which suggests potential therapeutic applications for similar compounds (Erharuyi et al., 2015).

Antimicrobial and Antioxidant Properties

Compounds structurally related to methyl 5-chloro-6-(hydroxymethyl)nicotinate have been evaluated for their antimicrobial and antioxidant properties. Shyma et al. (2013) synthesized a new series of oxadiazole derivatives containing a methylpyridine moiety, which were assessed for antimicrobial activity and showed promising results, indicating the potential of such compounds in the development of new antimicrobial agents (Shyma et al., 2013).

properties

IUPAC Name

methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-6(9)7(4-11)10-3-5/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOMAQHRVALHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-(hydroxymethyl)nicotinate

CAS RN

1134777-22-2
Record name methyl 5-chloro-6-(hydroxymethyl)pyridine-3-carboxylate
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